2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide
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Overview
Description
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to a propanamide backbone, with an amino group at the second position and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and isopropylamine.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azide or thiol derivatives.
Scientific Research Applications
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of bromophenyl derivatives with biological targets.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the binding affinity of the compound to its target, while the amino and isopropyl groups can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-bromophenyl)-N-isopropylpropanamide: Similar structure but with the bromine atom at the para position.
2-Amino-3-(3-chlorophenyl)-N-isopropylpropanamide: Similar structure but with a chlorine atom instead of bromine.
2-Amino-3-(3-bromophenyl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide is unique due to the specific positioning of the bromine atom and the isopropyl group, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, while the isopropyl group can affect its solubility and stability.
Properties
IUPAC Name |
2-amino-3-(3-bromophenyl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)15-12(16)11(14)7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNUYIJYMNPERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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